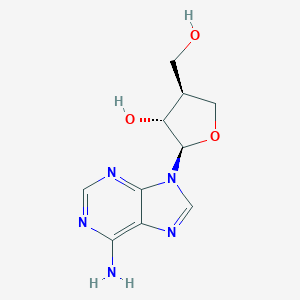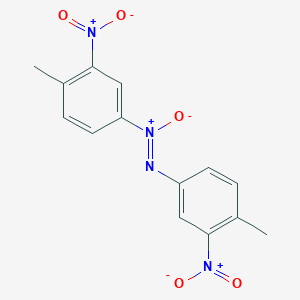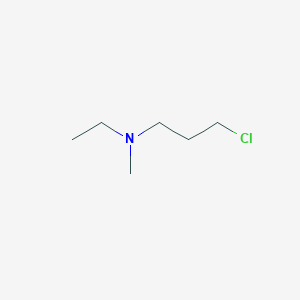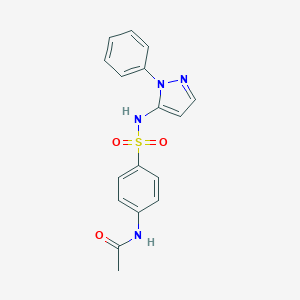
2,2,6,6-Tetramethylheptane-3,5-dione;zirconium
Übersicht
Beschreibung
2,2,6,6-Tetramethyl-3,5-heptanedione, also known as Dipivaloylmethane, is a stable, anhydrous reagent . It is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions . It undergoes O-additions and C-additions and acts as an air-stable ligand for metal catalysts .
Synthesis Analysis
2,2,6,6-Tetramethyl-3,5-heptanedione is used in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex . It can also be used as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex .Molecular Structure Analysis
The molecular formula of 2,2,6,6-Tetramethyl-3,5-heptanedione is C11H20O2 . The molecular weight is 184.28 .Chemical Reactions Analysis
2,2,6,6-Tetramethyl-3,5-heptanedione undergoes O-additions and C-additions . In various reactions, it acts as an air-stable ligand for metal catalysts .Physical And Chemical Properties Analysis
2,2,6,6-Tetramethyl-3,5-heptanedione is a liquid at room temperature . It has a refractive index of 1.459 and a density of 0.883 g/mL at 25 °C . It boils at 72-73 °C/6 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis of Stable Complexes with Lanthanide Ions
2,2,6,6-Tetramethyl-3,5-heptanedione is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions . These complexes have various applications in fields such as catalysis, luminescence, and magnetic materials.
Air-Stable Ligand for Metal Catalysts
This compound acts as an air-stable ligand for metal catalysts . This makes it useful in various reactions, particularly those that require stable and robust catalysts.
Synthesis of α-Aryl-β-diketones
2,2,6,6-Tetramethyl-3,5-heptanedione has been used in the synthesis of α-aryl-β-diketones . These compounds are important in the field of organic chemistry and have various applications, including the synthesis of pharmaceuticals and agrochemicals.
Synthesis of Dicyanamidobenzene-Bridge Diruthenium Complex
This compound has been used in the synthesis of a dicyanamidobenzene-bridge diruthenium complex . Such complexes have potential applications in areas such as molecular electronics and spintronics.
Ancillary Ligand in the Synthesis of Orange-Emitting Iridium (III) Complex
2,2,6,6-Tetramethyl-3,5-heptanedione has been used as an ancillary ligand in the synthesis of an orange-emitting iridium (III) complex . This has potential applications in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs).
Synthesis of Heterocycles
This compound serves as a substrate for the synthesis of heterocycles . Heterocyclic compounds are widely used in the pharmaceutical industry, making this an important application.
Wirkmechanismus
Target of Action
The primary target of 2,2,6,6-Tetramethylheptane-3,5-dione;Zirconium is lanthanide ions . This compound acts as a bidentate ligand , forming stable complexes with these ions .
Mode of Action
2,2,6,6-Tetramethylheptane-3,5-dione;Zirconium interacts with its targets through O-additions and C-additions . It serves as an air-stable ligand for metal catalysts in various reactions .
Biochemical Pathways
It’s known that this compound serves as a substrate forheterocycles , indicating its involvement in the synthesis of these cyclic compounds.
Pharmacokinetics
It’s known to be astable, anhydrous reagent , which may influence its bioavailability.
Result of Action
It’s known to act as anair-stable ligand for metal catalysts in various reactions , indicating its role in facilitating these reactions.
Action Environment
It’s known to be astable, anhydrous reagent , suggesting that it may be resistant to changes in the environment.
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/4C11H21O2.Zr/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12-13H,1-6H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAXIXUTYXOBHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.[Zr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H84O8Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethylheptane-3,5-dione;zirconium | |
CAS RN |
18865-74-2 | |
| Record name | Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato-O,O')zirconium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018865742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[2-(2-Octoxyethoxy)ethoxy]ethanol](/img/structure/B103834.png)


